molecular formula C14H28Si3 B11840792 Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- CAS No. 19096-98-1

Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-

Cat. No.: B11840792
CAS No.: 19096-98-1
M. Wt: 280.63 g/mol
InChI Key: WRILCDHGYNWDFY-UHFFFAOYSA-N
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Description

Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- is a disilane derivative characterized by two silicon atoms bonded to a central phenyl ring substituted with a trimethylsilyl group at the para position. This structural configuration imparts unique reactivity and stability compared to simpler disilanes, making it relevant in organosilicon chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with disilane derivatives. One common method includes the use of chlorosilanes and Grignard reagents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in an inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- has garnered interest in several research areas:

Chemistry

  • Precursor in Synthesis: It serves as a building block for synthesizing more complex organosilicon compounds. Its reactivity allows it to participate in various organic transformations.
  • Reagent in Organic Chemistry: The compound is used in reactions that require stable silane derivatives.

Biology

  • Antifungal Properties: Studies have indicated that certain organosilicon compounds exhibit antifungal activity against pathogens such as Aspergillus flavus. The mechanism may involve disruption of fungal cell membranes.
  • Cytotoxicity in Cancer Research: Preliminary investigations show that disilanes can induce cell death in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanisms include apoptosis and necrosis due to enhanced lipophilicity allowing better cellular uptake.

Materials Science

  • Advanced Coatings: The compound is explored for its potential use in developing advanced materials with specific surface properties.
  • Catalytic Applications: It is investigated for its role as a catalyst in various industrial processes.

Study 1: Antifungal Efficacy

A study demonstrated that disilanes can effectively inhibit the growth of A. flavus. Higher concentrations resulted in significant reductions in fungal biomass, observed through scanning electron microscopy.

Study 2: Cytotoxic Effects on Cancer Cells

Research focusing on the cytotoxic effects of disilanes revealed significant activity against human breast cancer cells at concentrations above 50 µM. Flow cytometry analysis confirmed increased apoptotic populations, suggesting potential for development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalInhibition of A. flavus growth
CytotoxicityInduction of apoptosis in MCF-7 cells

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane involves its interaction with molecular targets through its silicon atoms and phenyl ring. The compound can form stable complexes with various substrates, facilitating reactions through coordination and activation of specific pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- and analogous disilane/aryl-silane compounds:

Compound Name Substituents/Features Molecular Formula Molecular Weight Stability/Reactivity Notes References
Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- - Para-substituted trimethylsilylphenyl group
- Pentamethyl disilane backbone
C₁₄H₂₈Si₇ 408.38 g/mol High steric hindrance; enhanced thermal stability due to bulky substituents
Pentaphenyl-disilane Five phenyl groups attached to disilane C₃₀H₂₆Si₂ 454.78 g/mol Lower steric bulk but increased π-conjugation; prone to oxidative degradation
Trimethyl((4-nitrophenyl)ethynyl)silane - Nitrophenyl ethynyl group
- Trimethylsilyl linker
C₁₁H₁₃NO₂Si 219.31 g/mol Electron-withdrawing nitro group enhances electrophilic reactivity; ethynyl spacer enables conjugation
Diphenylsilyl(triphenyl)silane - Mixed phenyl and diphenylsilyl substituents C₃₀H₂₆Si₂ 454.78 g/mol Moderate steric hindrance; used in catalytic applications requiring balanced steric/electronic profiles
Trimethyl((2,4-dinitrophenyl)ethynyl)silane - Dinitrophenyl ethynyl group C₁₁H₁₂N₂O₄Si 280.32 g/mol Strong electron-withdrawing effects; high reactivity in nucleophilic substitutions

Key Findings:

Steric Effects : The pentamethyl and trimethylsilylphenyl groups in the target compound create substantial steric hindrance, likely reducing its susceptibility to nucleophilic attack or undesired side reactions compared to less bulky analogs like pentaphenyl-disilane .

Electronic Properties : Unlike nitro- or ethynyl-substituted silanes (e.g., Trimethyl((4-nitrophenyl)ethynyl)silane), the target compound lacks strong electron-withdrawing groups, suggesting a more electron-rich aromatic system. This may influence its participation in electrophilic substitutions or coordination chemistry .

Synthetic Utility : Computational studies on reductive elimination () indicate that sterically demanding silyl substituents (e.g., tris(trimethylsilyl)silyl) lower activation barriers for disilane formation. The target compound’s trimethylsilylphenyl group, while bulky, may offer a balance between synthetic accessibility and stability .

Thermal Stability: Bulky substituents like trimethylsilylphenyl groups are known to enhance thermal stability by impeding decomposition pathways. This contrasts with simpler disilanes (e.g., diphenylsilyl(triphenyl)silane), which may degrade more readily under heat .

Biological Activity

Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- is a silane compound with potential biological activity. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Disilane compounds are characterized by their silicon-silicon (Si-Si) bonds, which can influence their reactivity and biological interactions. The specific compound in focus features a pentamethyl group and a trimethylsilyl phenyl substituent, contributing to its unique chemical behavior.

Antifungal Activity

Research has indicated that certain organosilicon compounds exhibit antifungal properties. For instance, studies have shown that disilanes can inhibit the growth of fungi like Aspergillus flavus, suggesting potential applications in agricultural and food safety contexts. These compounds may disrupt fungal cell membranes or interfere with metabolic pathways, although specific mechanisms for disilane, pentamethyl[4-(trimethylsilyl)phenyl]-, remain to be fully elucidated .

Cytotoxicity

Preliminary investigations into the cytotoxic effects of disilanes have shown that they can induce cell death in various cancer cell lines. The presence of multiple methyl groups may enhance lipophilicity, allowing for better cellular uptake. However, the exact cytotoxic mechanisms—whether through apoptosis or necrosis—are still under investigation. Studies have reported varying degrees of cytotoxicity depending on the concentration and exposure time .

Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of organopolysilanes demonstrated that disilanes could effectively inhibit fungal growth in vitro. The results indicated that higher concentrations led to greater inhibition rates against A. flavus, with a notable reduction in fungal biomass observed via scanning electron microscopy .

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation focusing on cancer therapeutics, disilane derivatives were tested against human breast cancer cells (MCF-7). The results showed significant cytotoxicity at concentrations above 50 µM, with flow cytometry analysis confirming increased apoptotic cell populations. This suggests potential for further development as an anticancer agent .

The biological activity of disilane compounds is thought to arise from several mechanisms:

  • Membrane Disruption : Similar to other silanes, the structural properties may allow for interaction with lipid membranes, leading to permeability changes.
  • Reactive Oxygen Species (ROS) Generation : Some organosilicon compounds are known to induce oxidative stress, contributing to cell death in various biological systems.
  • Enzyme Inhibition : There is potential for these compounds to inhibit specific enzymes involved in critical metabolic pathways in fungi and cancer cells.

Data Table: Biological Activity Summary

Activity TypeOrganism/Cell TypeEffect ObservedReference
AntifungalAspergillus flavusInhibition of growth
CytotoxicMCF-7 (Breast Cancer)Induction of apoptosis
CytotoxicVarious Cancer Cell LinesDose-dependent effects

Q & A

Q. What are the optimal synthetic routes for preparing Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-?

Basic Research Question
Synthesis of this organosilicon compound typically involves sequential silylation and coupling reactions. A feasible route includes:

  • Step 1 : Functionalization of a phenyl ring via bromination (e.g., using [4-(Bromomethyl)phenyl]trimethylsilane as an intermediate ).
  • Step 2 : Coupling with a disilane precursor using organometallic reagents (e.g., Grignard or lithium-based agents) under inert conditions.
  • Step 3 : Purification via column chromatography or crystallization to isolate the pentamethyl-substituted product.
    Key Considerations : Monitor steric hindrance during silylation and ensure anhydrous conditions to prevent hydrolysis of Si–C bonds.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Characterization relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons and methyl groups (δ 0.1–0.3 ppm for Si–CH₃) .
    • ²⁹Si NMR : Confirms disilane core structure (δ −10 to −30 ppm for Si–Si bonds).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~350–400 for C₁₄H₃₀Si₃).
  • X-ray Crystallography : Resolves steric arrangements of trimethylsilyl and pentamethyl groups .

Q. How does the electronic environment of the disilane core influence its reactivity in cross-coupling reactions?

Advanced Research Question
The disilane core exhibits unique electron density distribution:

  • DFT Analysis : Calculations (e.g., B3LYP/6-31G*) reveal electron-withdrawing effects from the phenyl group, polarizing Si–Si bonds and enhancing electrophilicity .
  • Reactivity : This polarization facilitates oxidative addition in Pd-catalyzed couplings (e.g., with 4-(trimethylsilyl)phenyl boronic esters ).
    Methodological Approach : Compare experimental reaction rates with computational predictions to validate electronic effects.

Q. How can researchers resolve contradictions in reported reaction yields for silylation using this compound?

Advanced Research Question
Contradictions may arise from:

  • Steric Effects : Bulkier substituents hinder reagent access.
  • Kinetic vs. Thermodynamic Control : Varying temperatures or catalysts favor different pathways.
    Resolution Strategies :
  • Systematic screening of conditions (e.g., solvent polarity, catalyst loading).
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
  • Computational Modeling : Identify transition states to explain yield discrepancies .

Q. What role do steric effects play in the substitution reactions of this compound?

Advanced Research Question
Steric bulk from pentamethyl and trimethylsilyl groups:

  • Limits Nucleophilic Attack : Bulky groups hinder access to the disilane core, favoring surface reactions over deep substitution.
  • Comparative Studies : Contrast reactivity with less hindered analogs (e.g., 1,4-Bis(trimethylsilyl)benzene ).
    Experimental Design : Use kinetic isotope effects (KIEs) or isotopic labeling to differentiate steric vs. electronic contributions.

Q. What are the key stability considerations when handling this compound under different experimental conditions?

Basic Research Question

  • Moisture Sensitivity : Si–Si bonds hydrolyze in humid environments; store under N₂/Ar.
  • Thermal Stability : Decomposes above 150°C; use low-temperature reactions (e.g., −78°C for lithiation).
  • Light Exposure : UV light may cleave Si–C bonds; conduct reactions in amber glassware.
    Supporting Data : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide decomposition profiles .

Q. How does the presence of multiple trimethylsilyl groups affect the compound’s behavior in catalytic cycles?

Advanced Research Question

  • Steric Hindrance : Reduces catalyst turnover by blocking active sites (e.g., in Pd-catalyzed couplings).
  • Electron Donation : Trimethylsilyl groups donate electrons via σ–π conjugation, modulating redox potentials.
    Methodology :
  • Catalyst Design : Use bulky ligands (e.g., tris-o-furylphosphine) to mitigate steric clashes .
  • Electrochemical Studies : Cyclic voltammetry reveals shifts in oxidation/reduction potentials due to silyl groups .

Properties

CAS No.

19096-98-1

Molecular Formula

C14H28Si3

Molecular Weight

280.63 g/mol

IUPAC Name

dimethyl-trimethylsilyl-(4-trimethylsilylphenyl)silane

InChI

InChI=1S/C14H28Si3/c1-15(2,3)13-9-11-14(12-10-13)17(7,8)16(4,5)6/h9-12H,1-8H3

InChI Key

WRILCDHGYNWDFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

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